molecular formula C26H24N4O5S3 B2984617 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 865176-43-8

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No.: B2984617
CAS No.: 865176-43-8
M. Wt: 568.68
InChI Key: MPGMDASLHPHLCY-SGEDCAFJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide is a useful research compound. Its molecular formula is C26H24N4O5S3 and its molecular weight is 568.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Psychotropic, Anti-inflammatory, and Antimicrobial Activities

  • A study on N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives highlighted their psychotropic, anti-inflammatory, cytotoxic, and antimicrobial activities. These compounds showed marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and some demonstrated antimicrobial action. This suggests the potential for the specified compound to be researched for similar biological activities, given the structural similarities (Zablotskaya et al., 2013).

Anticancer and Antimicrobial Screening

  • Another study synthesized bioactive molecules incorporating fluoro substituted benzothiazoles and examined them for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. This underscores the broad-spectrum biological potential of benzothiazole-containing compounds, which could extend to the compound , particularly in antimicrobial and anticancer applications (Patel et al., 2009).

Diuretic and Antihypertensive Agents

  • Research into N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl), substituted benzene sulfonamide derivatives for diuretic and antihypertensive activity indicates a potential pathway for the development of cardiovascular drugs from compounds with similar structural frameworks. This could point to the cardiovascular research applications of the specified compound (Rahman et al., 2014).

Antiviral Activities

  • Novel 2,3-disubstituted quinazolin-4(3H)-ones were synthesized and exhibited antiviral activity against a range of respiratory and biodefense viruses, including influenza and dengue. This highlights the potential antiviral research applications for structurally related compounds, suggesting avenues for further investigation into the therapeutic potential of the specified compound (Selvam et al., 2007).

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O5S3/c1-2-14-30-23-12-11-22(37(27,32)33)16-24(23)36-26(30)28-25(31)19-7-9-21(10-8-19)38(34,35)29-15-13-18-5-3-4-6-20(18)17-29/h2-12,16H,1,13-15,17H2,(H2,27,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGMDASLHPHLCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.